molecular formula C17H13ClFNO3S B7882653 3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7882653
M. Wt: 365.8 g/mol
InChI Key: WOHVAZXZWUTCHL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the chlorophenyl and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid
  • 3-[(4-Fluorophenyl)carbonyl]-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
  • 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-12-5-1-10(2-6-12)15(21)20-14(17(22)23)9-24-16(20)11-3-7-13(19)8-4-11/h1-8,14,16H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHVAZXZWUTCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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